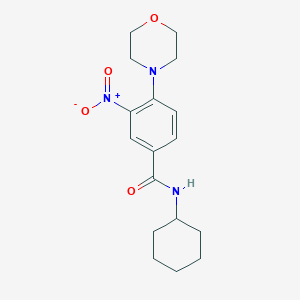![molecular formula C20H14N4O5S B4140701 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4140701.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide
Vue d'ensemble
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is commonly referred to as ABT-751 and is known for its potential applications in cancer research. In
Mécanisme D'action
ABT-751 binds to the colchicine site on tubulin, which is a protein that makes up microtubules. This binding prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. ABT-751 also disrupts the formation of the mitotic spindle, which is essential for cell division. This disruption leads to abnormal cell division and ultimately cell death.
Biochemical and Physiological Effects
ABT-751 has been shown to have both biochemical and physiological effects. Biochemically, ABT-751 inhibits microtubule polymerization, disrupts the formation of the mitotic spindle, and induces cell cycle arrest and apoptosis. Physiologically, ABT-751 has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-751 has several advantages for lab experiments, including its ability to inhibit microtubule polymerization and induce cell cycle arrest and apoptosis. However, there are also some limitations to using ABT-751 in lab experiments. For example, ABT-751 can be toxic to normal cells, which can make it difficult to use in experiments that require the use of normal cells as controls. Additionally, ABT-751 has a short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures.
Orientations Futures
There are several future directions for research on ABT-751. One potential direction is to investigate the use of ABT-751 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of ABT-751 in combination with other microtubule inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of ABT-751 in order to maximize its effectiveness while minimizing toxicity to normal cells. Finally, research is needed to investigate the potential use of ABT-751 in other disease areas, such as neurodegenerative diseases.
Applications De Recherche Scientifique
ABT-751 has shown promising results in cancer research due to its ability to inhibit microtubule polymerization. Microtubules are essential components of the cell cytoskeleton and play a crucial role in cell division. ABT-751 disrupts microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. ABT-751 has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and ovarian cancer.
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c1-11(25)21-13-5-6-15-18(10-13)30-20(22-15)23-19(26)17-8-7-16(29-17)12-3-2-4-14(9-12)24(27)28/h2-10H,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKXWSPORXRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B4140624.png)
![7-bromo-2-(2-chlorobenzyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140631.png)

![N-(1-{4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}-3-methylbutyl)-2-chlorobenzamide](/img/structure/B4140644.png)

![ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4140651.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4140689.png)
![methyl 6-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]pyridine-2-carboxylate](/img/structure/B4140692.png)
![3-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4140698.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)
![3-(2-chlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140712.png)


![ethyl 4-(3-ethoxy-5-iodo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4140729.png)